Cas no 1804279-79-5 (2-(Difluoromethoxy)-4-hydrazinylmandelic acid)

2-(Difluoromethoxy)-4-hydrazinylmandelic acid 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethoxy)-4-hydrazinylmandelic acid
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- インチ: 1S/C9H10F2N2O4/c10-9(11)17-6-3-4(13-12)1-2-5(6)7(14)8(15)16/h1-3,7,9,13-14H,12H2,(H,15,16)
- InChIKey: ATGVSYJHIGETHO-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C=CC=1C(C(=O)O)O)NN)F
計算された属性
- 精确分子量: 248.061
- 同位素质量: 248.061
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.3
- トポロジー分子極性表面積: 105
2-(Difluoromethoxy)-4-hydrazinylmandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015025225-1g |
2-(Difluoromethoxy)-4-hydrazinylmandelic acid |
1804279-79-5 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
Alichem | A015025225-500mg |
2-(Difluoromethoxy)-4-hydrazinylmandelic acid |
1804279-79-5 | 97% | 500mg |
798.70 USD | 2021-06-18 | |
Alichem | A015025225-250mg |
2-(Difluoromethoxy)-4-hydrazinylmandelic acid |
1804279-79-5 | 97% | 250mg |
504.00 USD | 2021-06-18 |
2-(Difluoromethoxy)-4-hydrazinylmandelic acid 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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7. Back matter
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
2-(Difluoromethoxy)-4-hydrazinylmandelic acidに関する追加情報
2-(Difluoromethoxy)-4-hydrazinylmandelic Acid: A Comprehensive Overview
The compound with CAS No 1804279-79-5, known as 2-(Difluoromethoxy)-4-hydrazinylmandelic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of mandelic acid, which is a naturally occurring alpha-hydroxy acid found in various plants. The addition of the difluoromethoxy and hydrazinyl groups introduces unique chemical properties and potential biological activities that make this compound a subject of extensive research.
Chemical Structure and Properties
The molecular structure of 2-(Difluoromethoxy)-4-hydrazinylmandelic acid consists of a mandelic acid backbone with two key substituents: a difluoromethoxy group at the 2-position and a hydrazinyl group at the 4-position. The difluoromethoxy group (-O-CF2-) is an electron-withdrawing substituent that can influence the electronic properties of the molecule, potentially enhancing its reactivity in certain chemical reactions. The hydrazinyl group (-NHNH2), on the other hand, is known for its ability to form hydrogen bonds and participate in various biochemical interactions. These substituents collectively contribute to the compound's unique physicochemical properties, including its solubility, stability, and reactivity.
Biological Activity and Applications
Recent studies have highlighted the potential of 2-(Difluoromethoxy)-4-hydrazinylmandelic acid in various biological systems. One area of interest is its role as a potential drug candidate due to its ability to interact with biological targets such as enzymes and receptors. For instance, researchers have explored its inhibitory effects on certain kinases, which are key enzymes involved in cell signaling pathways. Additionally, the compound has shown promise in antioxidant assays, suggesting it may have applications in combating oxidative stress-related diseases.
Synthesis and Optimization
The synthesis of 2-(Difluoromethoxy)-4-hydrazinylmandelic acid involves a series of well-defined organic reactions. Starting from mandelic acid, chemists typically introduce the difluoromethoxy group through nucleophilic substitution or other suitable methods. The hydrazinyl group is then incorporated via condensation reactions or other coupling techniques. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, improving yields and reducing reaction times. These optimizations are crucial for scaling up production if the compound is to be used in clinical settings or industrial applications.
Current Research Trends
As interest in 2-(Difluoromethoxy)-4-hydrazinylmandelic acid continues to grow, researchers are exploring its potential in diverse fields such as drug discovery, material science, and environmental chemistry. For example, studies are underway to investigate its role as a chelating agent for heavy metals, which could have implications for detoxification processes. Additionally, its ability to form stable complexes with metal ions makes it a candidate for use in catalysis or sensor development.
Future Directions
The future of 2-(Difluoromethoxy)-4-hydrazinylmandelic acid lies in further exploration of its biological and chemical properties. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock its full potential. As research progresses, it is anticipated that this compound will find applications in areas such as personalized medicine, where tailored therapeutic agents are designed based on individual genetic profiles.
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